Halofantrine hydrochloride

Cardiotoxicity hERG channel Patch-clamp

Halofantrine hydrochloride is the definitive hERG positive control (IC50 0.04 µM) for cardiac safety pharmacology, essential for validating screening platforms that benchmark novel chemical entity cardiac liability. Its extreme lipophilicity and near-total aqueous insolubility make it the preferred model compound for lipid-based formulation and SNEDDS bioavailability research. As the reference probe for pfmdr1-mediated multidrug resistance genotyping, it is indispensable for antimalarial drug discovery programs evaluating cross-resistance profiles. EP Reference Standard grade material ensures analytical method validation for HPLC and LC-MS/MS quantification of halofantrine and N-desbutylhalofantrine in biological matrices.

Molecular Formula C26H31Cl3F3NO
Molecular Weight 536.9 g/mol
CAS No. 66051-64-7
Cat. No. B7819406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalofantrine hydrochloride
CAS66051-64-7
Molecular FormulaC26H31Cl3F3NO
Molecular Weight536.9 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
InChIInChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H
InChIKeyWANGFTDWOFGECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 125 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halofantrine Hydrochloride (CAS 66051-64-7): Antimalarial Potency and Cardiac Liability Profile for Research Procurement


Halofantrine hydrochloride is a synthetic antimalarial belonging to the phenanthrene class, which also includes quinine and lumefantrine [1]. It is a racemic blood schizonticide effective against the erythrocytic asexual stages of Plasmodium species [2]. Its mechanism is believed to involve the inhibition of heme polymerization, leading to toxic heme accumulation within the parasite [1]. Despite potent activity against multi-drug resistant (including mefloquine-resistant) Plasmodium falciparum, its clinical use is severely limited by its erratic oral bioavailability and significant, dose-dependent cardiotoxicity, primarily due to potent hERG potassium channel inhibition [3].

Why Halofantrine Hydrochloride Cannot Be Interchanged with Other Arylaminoalcohol Antimalarials


While halofantrine shares the phenanthrene core with analogs like lumefantrine and quinine, direct substitution is precluded by profound, quantifiable differences in cardiotoxicity, oral absorption, and cross-resistance patterns. Therapeutically relevant plasma concentrations of halofantrine (1.67-2.98 µM) exceed its hERG IC50 by over an order of magnitude [1], a unique liability not shared to the same degree by lumefantrine [2]. Furthermore, its extremely poor and erratic aqueous solubility [3] creates unique formulation and bioavailability challenges that do not apply to more soluble analogs, directly impacting the reliability of in vivo studies and requiring specialized procurement of validated reference standards for research.

Halofantrine Hydrochloride: Quantified Comparative Evidence for Research Selection


hERG Potassium Channel Inhibition: Direct Comparison of Cardiotoxicity Risk in Arylaminoalcohol Antimalarials

Halofantrine is the most potent hERG channel blocker among its phenanthrene class comparators, which includes lumefantrine, mefloquine, and chloroquine. This potency is the direct mechanistic basis for its dose-limiting cardiotoxicity, including QT prolongation and torsades de pointes. The hERG IC50 is substantially lower than its therapeutic plasma concentration (1.67-2.98 µM), indicating significant in vivo hERG blockade at therapeutic doses [1]. In contrast, the hERG IC50 for lumefantrine (8.1 µM) is approximately 200-fold higher than that of halofantrine [1]. This quantitative difference makes halofantrine a critical positive control for cardiotoxicity assays and a high-liability comparator for novel antimalarial candidates.

Cardiotoxicity hERG channel Patch-clamp Safety Pharmacology

In Vitro Antiplasmodial Potency: Comparative IC50 Against Multidrug-Resistant P. falciparum Field Isolates

In a head-to-head analysis of 59 Gabonese field isolates, halofantrine exhibited markedly superior potency compared to chloroquine, quinine, and mefloquine [1]. The mean IC50 for halofantrine (1.9 nM) was 13-fold lower than that of mefloquine (24.5 nM) and approximately 170-fold lower than chloroquine (325.8 nM) [1]. This demonstrates its high intrinsic activity against multidrug-resistant strains, even in a region with high levels of resistance. This level of potency, however, must be weighed against its cardiac liability.

Antimalarial Activity IC50 Drug Resistance Plasmodium falciparum

Clinical Efficacy in Travelers: 28-Day Cure Rate Comparison Against Artemether-Lumefantrine Combination

In a double-blind, randomized trial comparing halofantrine to the artemether-lumefantrine combination (CGP 56697) for treating uncomplicated falciparum malaria in travelers, halofantrine achieved a superior 28-day cure rate of 100%, compared to 82% for the combination therapy [1]. This outcome was achieved despite the combination therapy's faster initial parasite clearance (median parasite clearance time: 32 hours for CGP 56697 vs. 48 hours for halofantrine) [1]. This demonstrates that while initial parasite clearance is slower with halofantrine, its longer-acting profile can result in a higher definitive cure rate in non-immune populations, a key differentiator for certain research applications.

Clinical Efficacy Cure Rate Randomized Controlled Trial Travel Medicine

Cross-Resistance with Mefloquine: Role of pfmdr1 Gene Amplification and Mutation

Selection for mefloquine resistance in P. falciparum in vitro confers a robust cross-resistance phenotype to halofantrine. This is mediated by amplification and overexpression of the pfmdr1 gene, along with a specific tyrosine-to-phenylalanine mutation at amino acid 86 [1]. Conversely, lines selected for chloroquine resistance lose pfmdr1 amplification and revert to halofantrine sensitivity [1]. This genetic linkage is critical for understanding treatment failure patterns and for developing molecular surveillance tools. In clinical studies, this translates to high failure rates for halofantrine in areas of mefloquine resistance, with a 28-day failure rate of 35% observed in Thailand [2].

Drug Resistance pfmdr1 Cross-Resistance Molecular Marker

Physicochemical Basis for Erratic Bioavailability: Solubility and Lipophilicity Comparison

Halofantrine hydrochloride exhibits extreme lipophilicity (experimental log P 3.20-3.26) and exceptionally poor aqueous solubility, being practically insoluble in water at room temperature and having a solubility of less than 0.002% w/v even in warm water (50°C) [1]. This is a more pronounced solubility challenge than that seen with other antimalarials like mefloquine or lumefantrine, directly contributing to its highly variable and food-dependent oral bioavailability (ranging from <10% in fasted state to >30% with fatty food) [2]. This unique physicochemical profile makes it a model compound for studying lipid-based drug delivery systems and supersaturated formulations.

Biopharmaceutics Solubility Log P Formulation

Targeted Research Applications for Halofantrine Hydrochloride (CAS 66051-64-7)


Cardiotoxicity Screening and hERG Channel Pharmacology Studies

Due to its exceptional potency as a hERG channel blocker (IC50 = 0.04 µM), halofantrine serves as an essential positive control and reference compound in safety pharmacology assays . It is widely used to validate hERG screening platforms and to benchmark the cardiac liability of novel chemical entities, particularly in antimalarial drug discovery programs where avoiding this toxicity is paramount.

Advanced Drug Delivery and Formulation Development

Halofantrine's extreme lipophilicity and near-total aqueous insolubility make it a classic model compound for biopharmaceutics research . It is routinely used to evaluate the performance of lipid-based formulations, self-nanoemulsifying drug delivery systems (SNEDDS), and supersaturating drug delivery systems aimed at enhancing the oral bioavailability of poorly water-soluble drugs [1].

Antimalarial Resistance Mechanism Elucidation

Halofantrine is a critical tool for investigating pfmdr1-mediated multidrug resistance in Plasmodium falciparum . Its well-characterized cross-resistance with mefloquine and inverse relationship with chloroquine susceptibility make it invaluable for genotyping resistance markers in field isolates and for studying the evolution of drug resistance in vitro under selective pressure [1].

Analytical Reference Standard for Pharmacokinetic and Forensic Analysis

Certified reference standards of halofantrine hydrochloride, such as the European Pharmacopoeia (EP) Reference Standard, are essential for developing and validating analytical methods (e.g., HPLC, LC-MS/MS) for the quantification of halofantrine and its active metabolite, N-desbutylhalofantrine, in biological matrices for pharmacokinetic studies or forensic toxicology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halofantrine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.